molecular formula C21H24N4O2S B2934980 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207022-49-8

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2934980
CAS No.: 1207022-49-8
M. Wt: 396.51
InChI Key: ZBXZRLNAKIYOGV-UHFFFAOYSA-N
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Description

The compound 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a thioacetamide derivative featuring a cyclohexyl-substituted imidazole core linked to a 5-methylisoxazole moiety via a thioether bridge. For instance, the structurally related compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS: 1226429-41-9) shares a similar backbone, with a molecular formula of C21H17ClN4O2S and molecular weight of 424.9 g/mol .

Properties

IUPAC Name

2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-15-12-19(24-27-15)23-20(26)14-28-21-22-13-18(16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2,4-5,8-9,12-13,17H,3,6-7,10-11,14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXZRLNAKIYOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound belongs to the class of imidazole derivatives, characterized by a unique structure that includes a cyclohexyl group, a phenyl group, and isoxazole moiety. Research indicates its promising roles in antimicrobial and anticancer applications, although details regarding its mechanisms of action remain under investigation.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S, with a molecular weight of 396.5 g/mol. Its structure can be described as follows:

Property Details
Molecular Formula C21H24N4O2S
Molecular Weight 396.5 g/mol
CAS Number 1207022-49-8

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It is believed to inhibit microbial protein synthesis and disrupt cell membrane integrity, leading to cell death. Comparative studies with similar compounds have shown that modifications in the imidazole ring structure can enhance antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that the compound may also possess anticancer properties. It has been observed to interfere with cell division and induce apoptosis in cancer cells. For instance, certain derivatives of imidazole have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent tumor cell death.

Study on Antimicrobial Efficacy

A study conducted on various imidazole derivatives, including the target compound, revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be comparable to standard antibiotics like ciprofloxacin. The structural diversity provided by the cyclohexyl and phenyl groups was hypothesized to contribute positively to its antimicrobial potency.

Anticancer Evaluation

In a separate investigation focused on anticancer activity, derivatives similar to this compound were tested against various cancer cell lines. These studies highlighted a significant reduction in cell viability, with some compounds achieving over 70% inhibition in cell proliferation at specific concentrations.

Comparison with Similar Compounds

Compound Name Structural Features Biological Activity
2-(5-(4-chlorophenyl)-1-methylimidazol-2-thio)-N-(4-methylthiazol - 2 - yl)acetamideChlorophenyl groupAntimicrobial
2-(5-(phenylethynyl)-1H-imidazol - 2 - yl)thio-N-(5-methylisoxazol - 3 - yl)acetamideEthynyl groupAnticancer
N-[4-(2-(4-substituted phenyl)thiazol - 4 - yl)phenyl]acetamide derivativesVarious substitutions on thiazoleAntibacterial

Scientific Research Applications

Key Reactions

The chemical behavior of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various reactions typical of imidazole derivatives. These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

Biological Applications

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has demonstrated potential as an antimicrobial agent. Preliminary studies indicate that it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity in microbial cells. There is also evidence suggesting its potential in anticancer research, where it may interfere with cell division or induce apoptosis in cancer cells. The exact mechanisms of action are still under investigation, but the compound's structural features contribute to its biological efficacy.

Interaction Studies

Interaction studies involving 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide focus on understanding how it interacts with biological targets at the molecular level. These studies typically involve:

  • Molecular Docking Simulations : Predicting binding affinities and modes of interaction with target proteins.
  • In Vitro Binding Assays : Quantifying the binding strength between the compound and specific biomolecules.
  • Cell-Based Assays : Assessing the compound's effects on cellular processes and signaling pathways.

Such studies are crucial for elucidating the therapeutic potential and optimizing drug design strategies.

Structural Similarity and Uniqueness

Comparison with Similar Compounds

Key Findings and Functional Implications

Substituent Effects: Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound likely increases steric bulk and lipophilicity compared to phenyl or chlorophenyl substituents (e.g., ). This may improve membrane permeability but could reduce binding affinity in sterically sensitive targets.

Synthetic Efficiency :

  • Compounds synthesized via Cu-catalyzed cycloaddition (e.g., ) or acid-amine coupling (e.g., ) achieved high purity (≥95%), suggesting robust protocols for thioacetamide derivatives. The target compound may require similar conditions, with cyclohexyl substituents necessitating optimized solvents for solubility.

Biological Activity Insights :

  • Docking studies for compound 9c () demonstrated binding to α-glucosidase, analogous to the drug acarbose . This implies that the target compound’s thioacetamide scaffold may similarly inhibit carbohydrate-metabolizing enzymes.
  • Sulfonamide-containing analogs (e.g., ) showed IR/NMR signatures consistent with bioactivity (e.g., antimicrobial or anti-inflammatory effects), though the target compound’s cyclohexyl group may redirect its pharmacological profile.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?

Answer: The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:

  • Thioether formation : Reacting a substituted imidazole-thiol intermediate (e.g., 1-cyclohexyl-5-phenyl-1H-imidazole-2-thiol) with a bromoacetamide derivative (e.g., 2-bromo-N-(5-methylisoxazol-3-yl)acetamide) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cycloaddition optimization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for introducing triazole or thiazole moieties, using conditions like Cu(OAc)₂ in tert-butanol/water (3:1) at room temperature .
  • Purification : Recrystallization in ethanol or ethyl acetate/hexane mixtures ensures purity .

Q. What spectroscopic techniques are critical for structural validation of this compound?

Answer:

  • IR spectroscopy : Confirm thioether (C–S, ~650 cm⁻¹), carbonyl (C=O, ~1670 cm⁻¹), and isoxazole (C–N, ~1300 cm⁻¹) stretches .
  • NMR analysis :
    • ¹H NMR : Look for imidazole aromatic protons (δ 7.2–8.4 ppm), cyclohexyl protons (δ 1.2–2.4 ppm), and isoxazole protons (δ 6.2–6.5 ppm) .
    • ¹³C NMR : Key signals include the acetamide carbonyl (δ ~165 ppm) and imidazole C2-thioether (δ ~50 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How are preliminary biological activities assessed for this compound?

Answer:

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization or ATP-competitive binding assays .
  • Antimicrobial testing : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations ≤100 µg/mL .
  • Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Answer:

  • Derivatization : Replace the cyclohexyl group with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions. Modify the phenyl ring with electron-withdrawing groups (e.g., -NO₂) to test π-stacking effects .
  • Bioisosteric replacement : Substitute the thioether linkage with selenoether or sulfoxide groups to assess stability and binding .
  • Fragment-based design : Use X-ray crystallography or docking (e.g., AutoDock Vina) to identify key binding motifs in active sites .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Answer:

  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in acetamide groups) .
  • Impurity analysis : Perform LC-MS to identify byproducts (e.g., oxidized thioethers) and optimize reaction stoichiometry .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms or stereochemistry .

Q. What computational strategies predict the compound’s binding mode with biological targets?

Answer:

  • Molecular docking : Use Schrödinger Suite or GROMACS to model interactions with kinases (e.g., imidazole-thioether moiety in ATP-binding pockets) .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2 Å) .
  • QSAR modeling : Train models on IC₅₀ data from analogues to predict activity of novel derivatives .

Q. How can reaction conditions be optimized for scalability using design of experiments (DOE)?

Answer:

  • Factor screening : Vary temperature (25–80°C), solvent (DMF vs. DMSO), and catalyst loading (5–20 mol% Cu(OAc)₂) to maximize yield .
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 40°C, 10 mol% catalyst, tert-butanol/water) via central composite design .
  • Green chemistry metrics : Calculate E-factor to minimize waste (target: <5) .

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